REACTION_CXSMILES
|
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C1N=CN([C:20]([N:22]2[CH:26]=N[CH:24]=[CH:23]2)=[O:21])C=1.[Cl:27][C:28]1[S:32][C:31]([NH2:33])=[N:30][CH:29]=1>>[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.[Cl:27][C:28]1[S:32][C:31]([NH:33][C:20](=[O:21])[N:22]([CH:23]2[CH2:24][CH2:10][CH:9]=[CH:8][CH2:13]2)[CH:26]2[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1]2)=[N:30][CH:29]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC=CCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CN=C(S1)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC=CCC1)NC1CCCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C(S1)NC(N(C1CCCCC1)C1CC=CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |